molecular formula C11H9N5S B15119319 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine CAS No. 91348-16-2

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine

Cat. No.: B15119319
CAS No.: 91348-16-2
M. Wt: 243.29 g/mol
InChI Key: YKLRWNKTMVBHDK-UHFFFAOYSA-N
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Description

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine is a heterocyclic compound that features a purine ring system substituted with a pyridin-3-ylmethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine typically involves the alkylation of a purine derivative with a pyridin-3-ylmethyl sulfanyl group. One common method involves the reaction of 6-chloropurine with pyridin-3-ylmethanethiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyridine ring or the purine ring using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring, particularly at the 6-position if other substituents are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine or purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The pyridine and purine rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. The sulfanyl group can also modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-sulfanylfuro[3,4-с]pyridin-3(1H)-one: Similar in having a sulfanyl group attached to a heterocyclic ring.

    2-thio-containing pyrimidines: Share the presence of a sulfur atom in the heterocyclic structure.

Uniqueness

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine is unique due to the combination of a purine ring with a pyridin-3-ylmethyl sulfanyl group. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for designing new compounds with specific biological activities .

Properties

CAS No.

91348-16-2

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

6-(pyridin-3-ylmethylsulfanyl)-7H-purine

InChI

InChI=1S/C11H9N5S/c1-2-8(4-12-3-1)5-17-11-9-10(14-6-13-9)15-7-16-11/h1-4,6-7H,5H2,(H,13,14,15,16)

InChI Key

YKLRWNKTMVBHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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